molecular formula C8H10BrN B3038215 4-Bromo-n,3-dimethylaniline CAS No. 80948-74-9

4-Bromo-n,3-dimethylaniline

Cat. No. B3038215
CAS RN: 80948-74-9
M. Wt: 200.08 g/mol
InChI Key: KTOXSFXMKFCJGE-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dimethylaniline is a chemical compound with the molecular formula BrC6H4N(CH3)2. It has a molecular weight of 200.08 . It has been used as an internal standard in the determination of iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt), and covalently bound to organic compounds (as in milk and vegetables) .


Synthesis Analysis

The synthesis of 4-Bromo-N,N-dimethylaniline can be achieved through the Grignard reaction. The bromine-containing compound 4-bromo-N,N-dimethylaniline is used to prepare a Grignard reagent. The addition of this Grignard to diethyl carbonate followed by acid hydrolysis ultimately leads to the desired product .


Molecular Structure Analysis

The molecular structure of 4-Bromo-N,N-dimethylaniline consists of a bromine atom attached to a benzene ring, which also carries a dimethylamine group .


Chemical Reactions Analysis

4-Bromo-N,N-dimethylaniline can participate in various chemical reactions. For instance, it has been used as an internal standard in the determination of iodine present as iodide, iodate, and covalently bound to organic compounds .


Physical And Chemical Properties Analysis

4-Bromo-N,N-dimethylaniline is a solid substance with a melting point of 52-54 °C and a boiling point of 264 °C . It has a density of 1.4 g/cm3 and a refractive index of 1.587 . It is soluble in methanol but insoluble in water .

Scientific Research Applications

Synthesis Applications

  • 4-Bromo-N,3-dimethylaniline has been used as an intermediate in the synthesis of various aromatic organic compounds. For example, it has been synthesized from N,N-dimethylaniline and bromine in the presence of pyridine, enhancing the selectivity of 4-substitution reactions (Zhang Xing-chen, 2008). Another study utilized it for the preparation of dimethyl-4-bromoiodobenzenes, significant in many fields (Li Yu, 2008).

Biochemical Reactions

  • In biochemistry, this compound has been involved in reactions with hemoglobin. It transforms into various compounds upon incubation with ferrihemoglobin or ferricytochrome c, indicating complex biochemical interactions (G. Renner, 2004).

Electrochemical Studies

  • Electrochemical oxidation studies of 4-bromo-2,6-dimethylaniline in aqueous sulphuric acid solutions have been conducted to understand its behavior at different acid concentrations and the resulting products (S. Arias, E. Brillas, Josep Costa, 1990).

Analytical Chemistry Applications

  • In analytical chemistry, this compound has been a subject in studies related to the development of sensitive determination methods for aromatic amines in environmental water. One such study utilized ionic liquid-based dispersive liquid-liquid microextraction for this purpose (Dandan Han, Hongyuan Yan, K. Row, 2011).

Organic Electronics

  • Research in the field of organic electronics has explored the use of this compound derivatives. A study synthesized polytriarylamines via microwave-assisted palladium-catalysed amination, indicating its potential in the fabrication of organic electronic devices (I.-Wen Shen, M. Mccairn, J. Morrison, M. Turner, 2007).

Environmental Studies

  • Its role in environmental studies includes examining the biodegradation of 2,4-dimethylaniline, a structurally related compound, which can be a pollutant and carcinogen. The degradation pathway and the formation of intermediates like 3-methylcatechol were studied, which could inform about the behavior of similar compounds (R. Brimecombe, R. Fogel, J. Limson, 2006).

Safety and Hazards

4-Bromo-N,N-dimethylaniline is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Relevant Papers There are several relevant papers on 4-Bromo-N,N-dimethylaniline. One paper discusses the selective bromination of pyrrole derivatives, carbazole, and aromatic amines with DMSO/HBr under mild conditions . Another paper provides safety data for 4-Bromo-N,N-dimethylaniline .

properties

IUPAC Name

4-bromo-N,3-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-5-7(10-2)3-4-8(6)9/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOXSFXMKFCJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304223
Record name 4-Bromo-N,3-dimethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80948-74-9
Record name 4-Bromo-N,3-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80948-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N,3-dimethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-bromo-3-methylaniline (3.72 g, 20 mmol) in formic acid (15 mL) was heated at 100° C. for 8 h. The solvent was removed in vacuo and the residue was partitioned between EtOAc (100 mL) and aq NaHCO3 (50 mL). The layers were separated and the organic layers was dried (Na2SO4) and concentrated. The residue was dissolved in THF (80 mL) and cooled to 0° C. Lithium aluminum hydride (1.52 g, 40 mmol) was added portionwise over 10 min. The mixture was stirred at rt for 8 h and an additional equivalent (750 mg) of LAH was added. After 16 h, the mixture was quenched with EtOAc and MeOH and the solids were filtered. The material was purified by SiO2 flash column chromatography to yield the title compound (2.56 g, 64%) as a colorless oil. 1H-NMR (CDCl3): δ 7.29 (d, 1H, J=8.6 Hz), 6.33 (dd, 1H, J=2.8 Hz), 7.29 (d, 1H, J=2.8, 8.6 Hz), 3.66 (s, 2H), 2.81 (d, 1H, J=5.4 Hz), 2.33 (s, 3H).
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mg
Type
reactant
Reaction Step Three
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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